Opioid Receptor Antagonists: Several papers discuss the development of selective antagonists for κ-opioid receptors (KORs) featuring pyrrolidine rings in their structure [, , , ]. These antagonists hold therapeutic potential in treating depression, addiction disorders, and pain.
Histamine H3 Receptor Antagonists: One paper discusses the use of H3 receptor antagonists for cognitive disorders and Alzheimer's disease []. Some H3 antagonists with pyrrolidine rings have advanced to clinical trials.
Urotensin Receptor Antagonists: Another paper highlights the development of urotensin receptor antagonists incorporating a pyrrolidine ring []. These antagonists may improve cardiac function and prevent cardiac remodeling in cardiovascular disease.
PDE10A Inhibitors: One paper describes the discovery of a selective PDE10A inhibitor featuring a pyrrolidine ring []. PDE10A inhibitors are expected to be therapeutic agents for psychosis, including schizophrenia.
Anti-inflammatory Agents: Research indicates the importance of 1,5-diarylpyrazole derivatives containing pyrrolidine rings as potential anti-inflammatory agents []. These compounds act by inhibiting cyclooxygenase-2 activity.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2